4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a morpholine group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring or the hydrazone linkage can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2E)-2-[(3-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific structural features, such as the presence of the morpholine group and the hydrazone linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H25N7O |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-N-[(E)-(2-methylphenyl)methylideneamino]-6-morpholin-4-yl-4-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H25N7O/c1-18-7-2-3-9-20(18)17-26-31-24-28-23(29-25(30-24)32-13-15-33-16-14-32)27-22-12-6-10-19-8-4-5-11-21(19)22/h2-12,17H,13-16H2,1H3,(H2,27,28,29,30,31)/b26-17+ |
InChI Key |
RRSHZLNBPGWWJP-YZSQISJMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N5CCOCC5 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N5CCOCC5 |
Origin of Product |
United States |
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